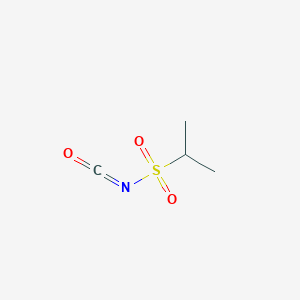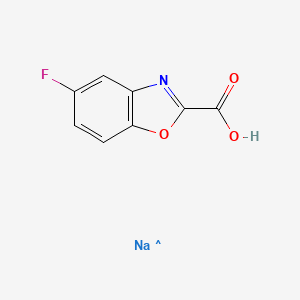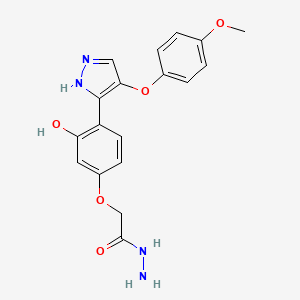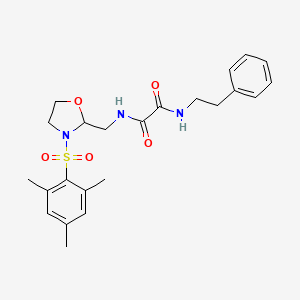![molecular formula C17H11FN4O2S B2553071 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207051-50-0](/img/structure/B2553071.png)
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that include an isoxazole ring, a thiadiazole moiety, and a benzamide group. These structural motifs are commonly found in compounds with significant pharmacological properties, such as anticancer activity. The presence of a fluorine atom suggests potential for increased metabolic stability and membrane permeability, which are desirable traits in drug design.
Synthesis Analysis
The synthesis of related benzamide derivatives with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are advantageous for their speed and environmental friendliness . The synthesis typically involves the formation of Schiff's bases and subsequent reactions to introduce various substituents, which can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry. Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives with thiadiazole and isoxazole rings is likely to exhibit a planar geometry conducive to stacking interactions, such as π-π interactions, which can be beneficial for binding to biological targets . The presence of heteroatoms like nitrogen, sulfur, and oxygen in the rings can also facilitate hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity of such compounds.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound , benzamide derivatives with thiadiazole units have been shown to form complexes with metals like boron, which can significantly alter their photophysical properties . Such reactions can be exploited to create fluorescent probes or to modulate the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiadiazole and isoxazole rings can be influenced by the nature of the substituents and the overall molecular architecture. For instance, the introduction of fluorine can enhance the lipophilicity and electronic properties of the compound, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile . The compounds in this class have been shown to exhibit good oral drug-like behavior, which is a positive indicator for their development as therapeutic agents .
Relevant Case Studies
Several of the synthesized benzamide derivatives with thiadiazole scaffolds have demonstrated promising in vitro anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to standard drugs like Adriamycin . The molecular docking studies suggest a probable mechanism of action, which is essential for further drug development. Additionally, the fluorescent properties of related compounds have been explored, indicating potential applications in imaging and diagnostics .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
One study detailed the pharmacokinetics and metabolism of SB-649868, a compound structurally related to the one of interest, highlighting its potential in insomnia treatment. The study investigated the disposition of [14C]SB-649868 in humans, showing that elimination occurred principally via feces, with minor urinary excretion. The findings indicate extensive metabolism, with the principal route involving oxidation of the benzofuran ring, suggesting implications for the metabolic stability and elimination of similar compounds (Renzulli et al., 2011).
Synthesis and Anticancer Activity
Another area of research involves the synthesis of novel compounds with potential anticancer properties. For example, a study on the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives reported promising anticancer activity against various human cancer cell lines. This study underscores the role of structural modifications in enhancing biological activity, suggesting avenues for the development of new therapeutic agents (Tiwari et al., 2017).
Material Science Applications
The incorporation of benzo[d][1,2,3]thiadiazole units into semiconducting polymers for electronic applications represents another significant area of research. A study demonstrated how these units can be utilized to develop high-performance semiconducting materials for use in transistors and solar cells. This research highlights the versatility of such compounds in advancing technology and improving device efficiency (Chen et al., 2016).
Antibacterial and Antifungal Properties
Research on benzothiazoles and related structures has also explored their potential antibacterial and antifungal properties. A study synthesizing fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity against certain human cell lines while being inactive against others, indicating selective antibacterial and possibly antifungal activities. This research points to the potential use of such compounds in developing new antimicrobial agents (Hutchinson et al., 2001).
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2S/c18-13-4-2-1-3-12(13)16-8-11(20-24-16)9-19-17(23)10-5-6-14-15(7-10)22-25-21-14/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDLAQTJBVENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=NSN=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552988.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2552992.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)
![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

